molecular formula C2H4ClN3S B190155 1,2,4-Thiadiazol-5-amine hydrochloride CAS No. 152513-91-2

1,2,4-Thiadiazol-5-amine hydrochloride

Cat. No.: B190155
CAS No.: 152513-91-2
M. Wt: 137.59 g/mol
InChI Key: JCIIKRHCWVHVFF-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazol-5-amine hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of science due to its unique chemical structure and properties.

Scientific Research Applications

1,2,4-Thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1,2,4-Thiadiazol-5-amine hydrochloride has been found to target filarial nematodes , which are the pathogens responsible for a number of parasitic diseases . It has been identified as a novel macrofilaricide for the treatment of human filarial infections . It has also been reported to have potent antibacterial activity against ESKAPE pathogen strains .

Mode of Action

It has been observed that analogs containing the 1,2,4-thiadiazole core demonstrated sub-micromolar inhibition of adult worm motility . This suggests that the compound may interact with its targets, leading to a reduction in their motility.

Biochemical Pathways

Given its observed effects on filarial nematodes and bacteria, it is likely that it interferes with essential biological processes in these organisms, leading to their inhibition or death .

Pharmacokinetics

It has been noted that analogs containing the 1,2,4-thiadiazole core maintained moderate solubility (10−50μm) and good metabolic stability (rat and human liver s9 stability of ≥70% remaining at 60 min) . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the inhibition or death of targeted organisms. In the case of filarial nematodes, this results in a reduction of adult worm motility . When targeting bacteria, the compound has been found to have potent antibacterial activity .

Action Environment

The action environment of this compound can influence its efficacy and stability. For instance, it has been recommended that the compound be stored in an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy may also be influenced by factors such as the presence of other substances, the pH of the environment, and the specific characteristics of the targeted organisms.

Preparation Methods

The synthesis of 1,2,4-Thiadiazol-5-amine hydrochloride typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields (up to 93%), scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions are mild, and the workup procedure is straightforward, making it suitable for industrial production.

Chemical Reactions Analysis

1,2,4-Thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Properties

IUPAC Name

1,2,4-thiadiazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S.ClH/c3-2-4-1-5-6-2;/h1H,(H2,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIKRHCWVHVFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621497
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152513-91-2
Record name 1,2,4-Thiadiazol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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